Potency Benchmarking: Tolrestat's IC50 Against Aldose Reductase Informs Assay Design
Tolrestat-d3 is the isotopically labeled form of Tolrestat, a potent aldose reductase inhibitor. The unlabeled parent compound, Tolrestat, demonstrates an IC50 of 23.9 nM against aldose reductase, as determined in a standardized bioassay . This potency is comparable to or greater than other clinically investigated aldose reductase inhibitors (ARIs) in its class. For instance, in the same assay system, Sorbinil exhibited an IC50 of 700 nM, Zopolrestat an IC50 of 4.8 nM, and Fidarestat an IC50 of 9.0 nM . These data establish the required dynamic range for an LC-MS/MS method using Tolrestat-d3 as an internal standard, which must accurately quantify Tolrestat concentrations down to the low nanomolar level to be relevant for in vitro and in vivo studies.
| Evidence Dimension | Aldose Reductase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Tolrestat (parent) IC50 = 23.9 nM |
| Comparator Or Baseline | Sorbinil IC50 = 700 nM; Zopolrestat IC50 = 4.8 nM; Fidarestat IC50 = 9.0 nM |
| Quantified Difference | Tolrestat is 29-fold more potent than Sorbinil and 5-fold and 2.7-fold less potent than Zopolrestat and Fidarestat, respectively. |
| Conditions | Standardized Aldose Reductase inhibition assay (PubChem BioAssay AID 34627, 34646, 34640, 34655) |
Why This Matters
Knowledge of the parent compound's potency informs the required analytical sensitivity for method validation; a method using Tolrestat-d3 must be capable of quantifying Tolrestat in the nanomolar range to be fit-for-purpose in pharmacological studies.
